3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride
Description
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a methallyloxy (OCH2C(CH3)=CH2) substituent at the 3-position of the pyrrolidine ring, paired with a hydrochloride counterion. The methallyloxy group introduces both steric bulk and moderate lipophilicity due to its allyl ether structure.
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h8-9H,1,3-6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUCKVDZSDZVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-81-7 | |
| Record name | Pyrrolidine, 3-[(2-methyl-2-propen-1-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 3-hydroxypyrrolidine with 2-methyl-2-propenyl chloride under basic conditions. The reaction proceeds through the formation of an ether linkage between the pyrrolidine and the propenyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Proteomics Research
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride is utilized in proteomics for studying protein interactions and modifications. Its ability to modify proteins makes it valuable for understanding protein function and dynamics in various biological processes .
Pharmacological Studies
This compound is studied for its potential therapeutic effects, particularly in treating neurological disorders. The structural properties of pyrrolidine derivatives suggest they may influence neurotransmitter systems, which are critical for conditions such as depression and anxiety .
Antioxidant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antioxidant properties. Studies have shown that these compounds can scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrrolidine derivatives, including this compound, on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative damage markers, suggesting potential applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Data Tables
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation in ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride with structurally related pyrrolidine and piperidine derivatives:
Key Observations:
- Substituent Effects: Methallyloxy: Allyl ethers (as in the target compound) are prone to oxidation but offer flexibility in synthesis due to their unsaturated bond . Bromophenyl and Fluorophenyl: Halogenated substituents enhance electronic interactions (e.g., receptor binding) but may increase metabolic stability challenges .
Biological Activity
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 163.66 g/mol. Its structure features a pyrrolidine ring substituted with a propenyl ether, which is significant for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Some investigations have indicated that it may have potential as an anticancer agent, possibly through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific biological receptors and enzymes, modulating their activity and leading to various biochemical effects. This interaction can influence pathways related to cell proliferation, apoptosis, and inflammation.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cancer Cell Line Research : In vitro experiments using human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 20 µM after 48 hours of exposure.
- Neuroprotective Effects : In a rat model of Parkinson's disease, administration of the compound led to reduced neuronal death and improved motor function scores compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride be optimized to improve yield and purity?
Methodological Answer: Optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) and purification techniques. For example:
- Solvent selection : Use anhydrous dichloromethane (DCM) for reactions sensitive to moisture, as demonstrated in analogous pyrrolidine syntheses .
- Catalyst screening : Test bases like NaOH or K2CO3 for nucleophilic substitutions, ensuring efficient deprotonation without side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry of the propenyloxy group and pyrrolidine ring conformation. Compare experimental shifts with computational predictions (e.g., DFT) .
- HPLC-MS : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm and electrospray ionization (ESI-MS) for molecular weight confirmation .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt via carbon, hydrogen, and nitrogen (CHN) analysis .
Q. How should the compound be stored to ensure stability during long-term research use?
Methodological Answer:
- Storage conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen or argon to prevent hydrolysis and oxidation .
- Moisture control : Use desiccants like silica gel or molecular sieves in storage vessels to avoid deliquescence .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free pyrrolidine or oxidized propenyl groups) .
Advanced Research Questions
Q. How can reaction regioselectivity be analyzed when introducing the 2-methyl-2-propenyloxy group to pyrrolidine?
Methodological Answer:
- Computational modeling : Use density functional theory (DFT) to compare activation energies of alternative reaction pathways, identifying thermodynamic vs. kinetic control .
- Isotopic labeling : Synthesize <sup>13</sup>C-labeled intermediates to track bond formation via NMR or mass spectrometry .
- Competition experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) to map regioselectivity trends .
Q. How can contradictory data between theoretical and experimental NMR spectra be resolved?
Methodological Answer:
- Conformational analysis : Perform variable-temperature NMR to assess rotational barriers of the propenyloxy group and identify dominant conformers .
- Solvent effects : Replicate experiments in deuterated DMSO or CDCl3 to evaluate solvent-induced shifts .
- Cross-validation : Compare with X-ray crystallography data (if available) to confirm spatial arrangement .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- LC-MS profiling : Use high-resolution MS to detect impurities (e.g., unreacted starting materials or byproducts like 3-hydroxy-pyrrolidine) .
- Spiking experiments : Add known impurities (e.g., 3-[(2-methylpropenyl)oxy]pyrrolidine free base) to calibrate detection limits .
- Forced degradation : Expose the compound to heat, light, or acidic conditions to simulate degradation pathways and identify labile sites .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates (P305+P351+P338) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can the compound’s toxicity profile be assessed in preclinical studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
